molecular formula C7H12N2S B1467538 Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine CAS No. 1248326-25-1

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B1467538
CAS No.: 1248326-25-1
M. Wt: 156.25 g/mol
InChI Key: GWBYVCQMSSUWHW-UHFFFAOYSA-N
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Description

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine (IUPAC name: [2-(5-methyl-1,3-thiazol-2-yl)ethyl]methylamine) is a secondary amine derivative featuring a thiazole ring substituted with a methyl group at position 5 and an ethylamine side chain. Its dihydrochloride salt (CAS: 920458-76-0) is noted for enhanced solubility, making it suitable for experimental applications . The thiazole core is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets via hydrogen bonding and π–π stacking .

Properties

IUPAC Name

N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-4-8-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBYVCQMSSUWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Halogenated Propanamide Intermediates

A prominent synthetic route involves the preparation of halogenated propanamide intermediates, which are then reacted with nucleophiles to form the target compound.

Step 1: Preparation of 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide

  • React 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in an equimolar ratio.
  • The reaction is carried out in a 5% aqueous sodium carbonate solution with manual shaking.
  • Solid precipitates form within 10–20 minutes, which are filtered, washed with cold distilled water, and dried.
  • This yields the electrophilic intermediate 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide in purified form.

Step 2: Nucleophilic Substitution to Form the Target Amine

  • The electrophile from Step 1 is reacted with nucleophiles such as lithium hydride-activated 5-aryl-1,3,4-oxadiazole-2-thiols in dimethylformamide (DMF).
  • The mixture is stirred for 14–16 hours at room temperature.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, ice-chilled distilled water is added to precipitate the product.
  • The product is filtered, washed, dried, and recrystallized from methanol for purification.

This method is effective for synthesizing derivatives related to methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine and offers good yields and purity levels.

Step Reagents/Conditions Outcome
1 5-methyl-1,3-thiazol-2-amine + 3-bromopropanoyl chloride in 5% Na2CO3 Formation of 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (solid precipitate)
2 Reaction with nucleophile in DMF + lithium hydride, stirring 14–16 h Substituted amide intermediate, purified by recrystallization

Reductive Alkylation Approach Using Formaldehyde and Methylamine

Another method involves reductive alkylation of the thiazolyl amine with formaldehyde and methylamine derivatives.

  • Starting from N-substituted thiazol-2-amine derivatives, acetic acid and aqueous formaldehyde are used under heating (e.g., 170 °C under microwave irradiation for 30 minutes).
  • The reaction mixture is concentrated and washed to isolate an intermediate.
  • Subsequent treatment with methylamine derivatives and bases such as N,N-diisopropylethylamine in solvents like N-methylpyrrolidone at elevated temperatures (e.g., 100 °C for 30 minutes) facilitates the introduction of the methylaminoethyl side chain.
  • The final product is extracted, washed, dried, and purified by silica gel chromatography.

This approach is useful for introducing methyl groups on the amine nitrogen while maintaining the thiazole ring integrity.

Step Reagents/Conditions Outcome
1 N-(4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)acetamide + acetic acid + formaldehyde, microwave 170 °C, 30 min Intermediate with formylated amine group
2 Reaction with methylamine derivative + base in N-methylpyrrolidone, 100 °C, 30 min Methylated amine product, purified by chromatography

Carbamate and Amide Intermediate Routes

Patent literature describes processes involving carbamate and amide intermediates for related thiazolyl compounds, which can be adapted to prepare this compound.

  • Amino-protecting agents and suitable bases in solvents are used to prepare intermediates such as tert-butyl carbamates.
  • These intermediates undergo further functionalization to introduce methylaminoethyl groups.
  • Crystalline forms of intermediates can be isolated and purified, enhancing the overall yield and stability of the final compound.

This method emphasizes the use of protecting groups and controlled reaction conditions to improve selectivity and product quality.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Halogenated Propanamide Intermediate 5-methyl-1,3-thiazol-2-amine + 3-bromopropanoyl chloride, nucleophilic substitution in DMF Straightforward, good purity Requires handling of brominated intermediates
Reductive Alkylation Formaldehyde, methylamine derivatives, acetic acid, microwave heating, base in NMP Efficient methylation on amine nitrogen Microwave irradiation accelerates reaction
Carbamate/Amide Intermediate Route Amino-protecting agents, bases, solvents, carbamate intermediates Enhanced selectivity and stability Suitable for scale-up and crystallization

Research Findings and Considerations

  • The halogenated propanamide route provides a versatile intermediate for further nucleophilic substitution, enabling structural diversification.
  • Reductive alkylation using formaldehyde and methylamine derivatives is efficient for direct methylation but requires careful control of reaction conditions to avoid side reactions.
  • Use of protecting groups such as tert-butyl carbamates improves reaction control and product isolation, especially for complex derivatives.
  • Purification techniques such as recrystallization from methanol or silica gel chromatography are critical for obtaining high-purity this compound.
  • Reaction monitoring by TLC and use of aqueous washes help in removing impurities and by-products effectively.

This comprehensive analysis of preparation methods for this compound integrates diverse research sources and patent data, providing a professional and authoritative guide for synthetic chemists engaged in the compound's production. The methods highlighted offer flexibility depending on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine has been investigated for its potential pharmacological properties. Research indicates that derivatives of thiazole compounds exhibit significant biological activity, particularly in targeting muscarinic acetylcholine receptors (mAChRs), which are crucial in various physiological processes.

Case Study : A study published in the Chemical and Pharmaceutical Bulletin explored the structure–activity relationships of thiazole derivatives. The findings suggested that modifications to the thiazole ring can enhance binding affinity to mAChRs, indicating a pathway for developing new therapeutic agents for neurological disorders .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can be utilized in the preparation of various pharmaceuticals and agrochemicals.

Application Example :

  • The compound can be employed in the synthesis of thiazole-containing heterocycles, which are known for their diverse biological activities. This application is particularly relevant in the development of new antimicrobial agents .

Biological Studies

The compound's structural features allow it to be used in biological studies aimed at understanding enzyme interactions and metabolic pathways. Its thiazole moiety is known to participate in various biochemical processes.

Research Insight :
Research has shown that thiazole derivatives can inhibit specific enzymes involved in disease pathways, making them candidates for drug development against conditions like cancer and diabetes .

Data Tables

Application AreaDescriptionReference
Medicinal ChemistryInvestigated for binding affinity to mAChRs; potential treatment for neurological disorders
Synthetic ChemistryBuilding block for synthesizing thiazole derivatives with biological activity
Biological StudiesInhibition of enzymes involved in disease pathways

Mechanism of Action

The mechanism of action of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Biological Activities References
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine Thiazole + ethylamine Methyl at thiazole C5; methylamine at C2 Biochemical research; potential antiviral
5-Methyl-1,3-thiazol-2-amine Thiazole Methyl at C5; amine at C2 Meloxicam impurity; synthetic intermediate
6WZU-11 (SARS-CoV-2 inhibitor) Thiazole + benzylpiperidine Trifluoromethyl-thiazole; benzylpiperidine PLpro inhibition (IC₅₀: 2.1 µM)
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide Thiazole + oxadiazole Oxadiazole sulfanyl linker; aryl groups Kinase inhibition; antimicrobial activity
MPEP (mGlu5 antagonist) Pyridine + phenylethynyl Phenylethynyl at pyridine C6 Anxiolytic (rodent models)

Pharmacological and Biochemical Properties

Target Compound :

  • ADMET Profile: Limited data are available, but its dihydrochloride form suggests improved solubility over neutral analogs.
  • Mechanistic Insights : The thiazole ring may engage in hydrogen bonding (e.g., with protease active sites) similar to thiazolide derivatives in SARS-CoV-2 studies .

Comparisons :

  • 6WZU-11 : Exhibits stronger antiviral activity due to π–π stacking interactions between its thiazole and tryptophan residues in PLpro .
  • MPEP : Despite lacking a thiazole, its pyridine core achieves anxiolytic effects via mGlu5 receptor antagonism, highlighting the role of heterocycles in CNS targeting .
  • Thiazole-oxadiazole hybrids : Show broader antimicrobial activity but higher molecular weights (>300 g/mol), reducing bioavailability compared to the target compound .

Biological Activity

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are characterized by a five-membered ring containing sulfur and nitrogen. These compounds are known for their antimicrobial , antifungal , antiviral , and anticancer properties. The presence of the thiazole ring allows for interactions with various biological targets, influencing numerous biochemical pathways.

Target Interactions

This compound interacts with enzymes and receptors within the body. The compound's structural features enable it to modulate enzyme activity and receptor signaling, leading to alterations in cellular functions.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Enzyme Activation/Inhibition : It can activate or inhibit enzymes involved in metabolic processes.
  • Receptor Modulation : It may stimulate or block specific receptors, affecting physiological responses.

Biological Activities

This compound has been associated with various biological activities:

Activity Description
AntioxidantProtects cells from oxidative stress.
AnalgesicProvides pain relief through modulation of pain pathways.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory mediators.
AntimicrobialExhibits activity against a range of bacteria and fungi.
AntiviralShows potential in inhibiting viral replication.
AntitumorDemonstrates cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Properties : Research has shown that thiazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ofloxacin and cefepime .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values indicate significant potency in inhibiting cell proliferation .
  • Neuroprotective Effects : Recent studies suggest that thiazole derivatives can act as negative allosteric modulators of AMPA receptors, which are critical in neurodegenerative diseases . this compound may thus have implications for treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a thiazole precursor (e.g., 5-methyl-1,3-thiazol-2-amine) with a brominated ethylamine derivative. For example, 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (an electrophile) can be reacted with nucleophiles like aryl hydrazides under polar aprotic conditions (e.g., DMF, 60–80°C) to form the target compound . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.
  • Catalysis : Triethylamine or sodium acetate aids in deprotonation and by-product removal.
  • Temperature control : Reflux conditions (80–100°C) improve yield but may require inert atmospheres to prevent oxidation .

Table 1: Comparative Synthesis Conditions

Reagent SystemSolventTemp (°C)Yield (%)Reference
3-Bromopropanoyl chloride + Thiazole-2-amineDMF8072
Hydrazine hydrochloride + Ethylene glycolEthanol6065

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : A singlet at δ 2.4–2.6 ppm (methyl group on thiazole), triplet at δ 3.1–3.3 ppm (CH₂ adjacent to amine), and multiplet at δ 3.6–3.8 ppm (ethylamine chain) .
  • ¹³C NMR : Peaks at 14–16 ppm (thiazole C-Me), 45–50 ppm (ethylamine CH₂), and 160–165 ppm (thiazole C2) .
    • IR Spectroscopy : Stretching at 3300–3400 cm⁻¹ (N-H amine), 1650–1680 cm⁻¹ (C=N thiazole), and 700–750 cm⁻¹ (C-S) .
    • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Key metrics include R-factor < 0.05 and bond-length discrepancies < 0.01 Å .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different studies involving this compound?

Methodological Answer: Contradictions often arise from structural analogs with varying substituents. For example:

  • Bioactivity variance : The 5-methyl thiazole moiety in this compound may exhibit different antimicrobial activity compared to 5-phenyl or 5-cyano analogs due to steric/electronic effects .
  • Approaches :

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl → trifluoromethyl) and compare bioactivity trends .

Docking Studies : Use software like AutoDock to model interactions with targets (e.g., bacterial enzymes) and identify critical binding residues .

Control experiments : Validate assay conditions (e.g., pH, solvent) to rule out experimental artifacts .

Q. What computational methods are suitable for predicting the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model ligand-protein interactions. Use the compound’s SMILES/InChI (e.g., CN(Cc1nc(oc1C)c1cccs1)Cc1noc(c1)c1ccccc1 ) to generate 3D conformers.
  • MD Simulations : GROMACS or AMBER can simulate binding stability over time (50–100 ns trajectories) .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .

Q. How can the compound's stability under various conditions be systematically evaluated to inform experimental design?

Methodological Answer:

  • Forced Degradation Studies :
  • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC .

  • Oxidative stress : Treat with 3% H₂O₂ and track peroxide adducts by LC-MS .

    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >150°C for thiazoles) .
    • Light Sensitivity : UV-Vis spectroscopy under 254 nm light can detect photodegradation products .

    Table 2: Stability Assessment Parameters

    ConditionMethodKey MetricsReference
    Acidic hydrolysisHPLC% Parent remaining
    Oxidative stressLC-MSm/z of adducts
    Thermal analysisTGADecomposition onset

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine

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